molecular formula C18H18N2O3 B4477811 (2S)-2-[(2,3-Dihydro-1H-indole-1-carbonyl)amino]-3-phenylpropanoic acid

(2S)-2-[(2,3-Dihydro-1H-indole-1-carbonyl)amino]-3-phenylpropanoic acid

Cat. No.: B4477811
M. Wt: 310.3 g/mol
InChI Key: DDVFYOSSXIJRGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[(2,3-Dihydro-1H-indole-1-carbonyl)amino]-3-phenylpropanoic acid is a synthetic organic compound that belongs to the class of amino acids. It features an indole ring, which is a common structural motif in many biologically active molecules, and a phenylpropanoic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(2,3-Dihydro-1H-indole-1-carbonyl)amino]-3-phenylpropanoic acid typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Amide Bond Formation: The indole derivative is then reacted with an appropriate amino acid derivative to form the amide bond. This step often requires coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Final Assembly: The final product is obtained by coupling the indole-amide intermediate with a phenylpropanoic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring

    Reduction: Reduced forms of the amide or carboxylic acid groups

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: Investigated for its ability to bind to certain biological receptors.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

    Therapeutic Applications: Potential use in treating various diseases due to its biological activity.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-[(2,3-Dihydro-1H-indole-1-carbonyl)amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring may play a crucial role in binding to these targets, while the phenylpropanoic acid moiety may contribute to the overall activity of the compound. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid with an indole ring.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole ring.

    Phenylalanine: An essential amino acid with a phenyl ring.

Uniqueness

(2S)-2-[(2,3-Dihydro-1H-indole-1-carbonyl)amino]-3-phenylpropanoic acid is unique due to its specific combination of an indole ring and a phenylpropanoic acid moiety. This structural arrangement may confer unique biological activities and properties that are not present in similar compounds.

Properties

IUPAC Name

2-(2,3-dihydroindole-1-carbonylamino)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-17(22)15(12-13-6-2-1-3-7-13)19-18(23)20-11-10-14-8-4-5-9-16(14)20/h1-9,15H,10-12H2,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVFYOSSXIJRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(2S)-2-[(2,3-Dihydro-1H-indole-1-carbonyl)amino]-3-phenylpropanoic acid
Reactant of Route 2
(2S)-2-[(2,3-Dihydro-1H-indole-1-carbonyl)amino]-3-phenylpropanoic acid
Reactant of Route 3
(2S)-2-[(2,3-Dihydro-1H-indole-1-carbonyl)amino]-3-phenylpropanoic acid
Reactant of Route 4
(2S)-2-[(2,3-Dihydro-1H-indole-1-carbonyl)amino]-3-phenylpropanoic acid
Reactant of Route 5
(2S)-2-[(2,3-Dihydro-1H-indole-1-carbonyl)amino]-3-phenylpropanoic acid
Reactant of Route 6
(2S)-2-[(2,3-Dihydro-1H-indole-1-carbonyl)amino]-3-phenylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.